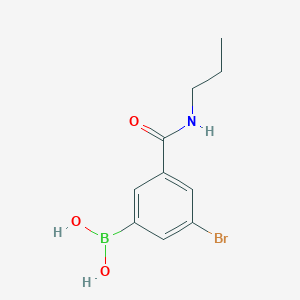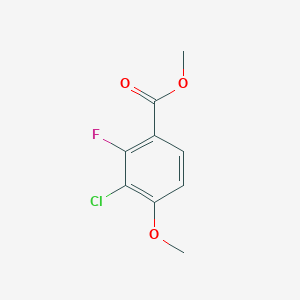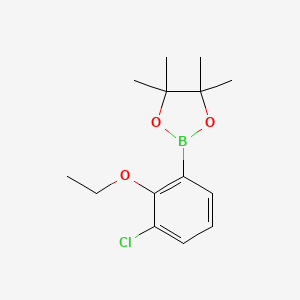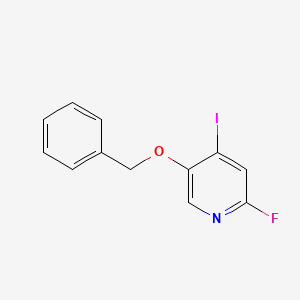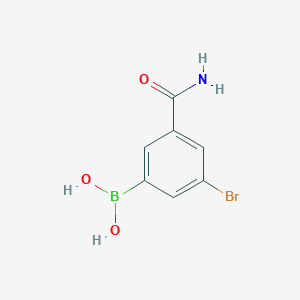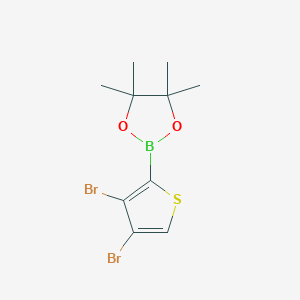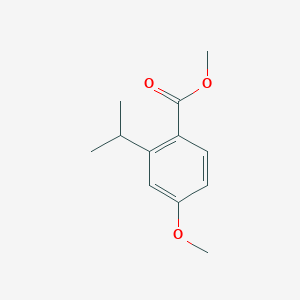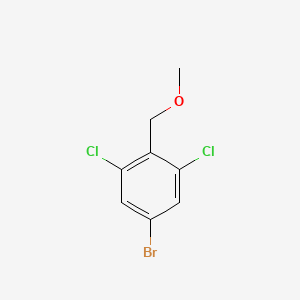
3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester
説明
“3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester” is a chemical compound that is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions and have been the subject of numerous studies .
Synthesis Analysis
The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but there are many protocols available on the functionalizing deboronation of alkyl boronic esters . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester” is represented by the molecular formula C14H20BClO3 . The molecular weight of the compound is 282.57 .Chemical Reactions Analysis
Pinacol boronic esters, including “3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester”, are involved in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety . This process is particularly useful when the boron moiety needs to be removed at the end of a synthetic sequence .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has been applied to methoxy protected (-)-Δ8-THC and cholesterol .
Synthesis of Indolizidine
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases its utility in the synthesis of complex organic molecules .
Hydrolysis
Phenylboronic pinacol esters, such as this compound, can undergo hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH .
Building Blocks in Organic Synthesis
Organoboron compounds like this are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
作用機序
将来の方向性
The future directions in the study and application of “3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester” and other pinacol boronic esters involve the development of more efficient and versatile synthesis methods . There is also a need for further investigation into the mechanisms of their reactions .
特性
IUPAC Name |
2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVUMUUPPMXSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136790 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester | |
CAS RN |
2121513-15-1 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



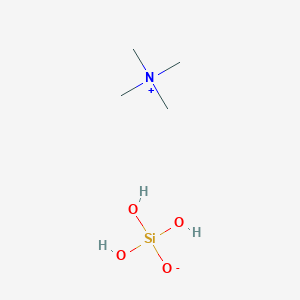
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)


